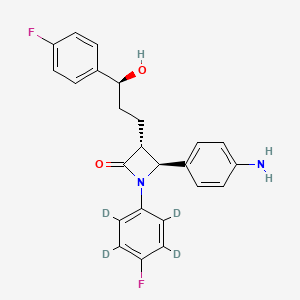
m-PEG24-DSPE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-DSPE involves the modification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with methoxy-terminated polyethylene glycol. The reaction typically occurs under ambient conditions and involves the use of coupling agents to facilitate the attachment of the polyethylene glycol chain to the lipid molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG24-DSPE primarily undergoes pegylation reactions, where the polyethylene glycol chain is attached to the lipid molecule. This compound can also participate in substitution reactions where the methoxy group can be replaced with other functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reactions typically occur under ambient conditions and require the use of solvents such as dichloromethane or dimethylformamide .
Major Products Formed: The major product formed from the synthesis of this compound is the methoxy-polyethylene glycol modified lipid. This product is characterized by its ability to form stable liposomes and micelles, which are used in various applications .
Applications De Recherche Scientifique
m-PEG24-DSPE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs). In biology, it is used to modify the surface properties of molecules, liposomes, and nanoparticles, enhancing their stability and biocompatibility . In medicine, this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents . In industry, it is used in the formulation of various products, including cosmetics and personal care items .
Mécanisme D'action
The mechanism of action of m-PEG24-DSPE involves its ability to form stable liposomes and micelles, which protect the encapsulated therapeutic agents from opsonization and elimination by the reticuloendothelial system. The polyethylene glycol chain provides a hydrophilic barrier that prevents the recognition and clearance of the liposomes by the immune system . This enhances the circulation time and bioavailability of the encapsulated agents, improving their therapeutic efficacy .
Comparaison Avec Des Composés Similaires
m-PEG24-DSPE is unique in its ability to form stable liposomes and micelles with enhanced stability and biocompatibility. Similar compounds include other polyethylene glycol-modified lipids such as m-PEG2000-DSPE and m-PEG5000-DSPE. These compounds differ in the length of the polyethylene glycol chain, which affects their physicochemical properties and applications . This compound, with its discrete polyethylene glycol chain, offers a balance between stability and biocompatibility, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C91H180NO33P |
|---|---|
Poids moléculaire |
1847.4 g/mol |
Nom IUPAC |
[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C91H180NO33P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-90(94)122-86-88(125-91(95)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)87-124-126(96,97)123-39-37-92-89(93)36-38-99-42-43-101-46-47-103-50-51-105-54-55-107-58-59-109-62-63-111-66-67-113-70-71-115-74-75-117-78-79-119-82-83-121-85-84-120-81-80-118-77-76-116-73-72-114-69-68-112-65-64-110-61-60-108-57-56-106-53-52-104-49-48-102-45-44-100-41-40-98-3/h88H,4-87H2,1-3H3,(H,92,93)(H,96,97) |
Clé InChI |
XOCNCHGYYGCIBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


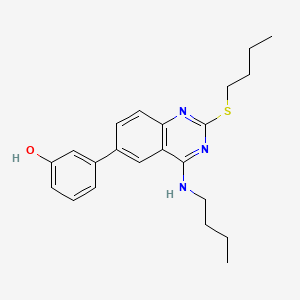

![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
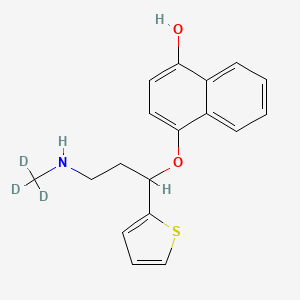
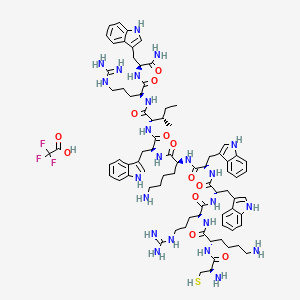
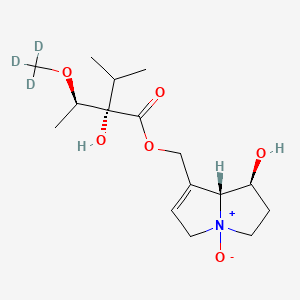
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
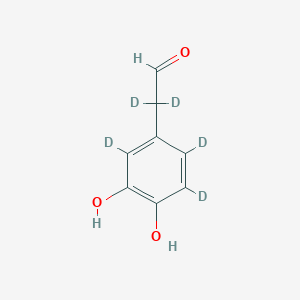
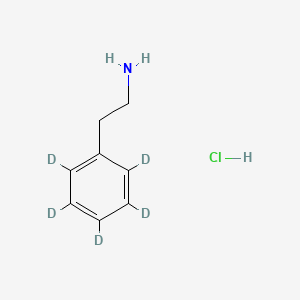

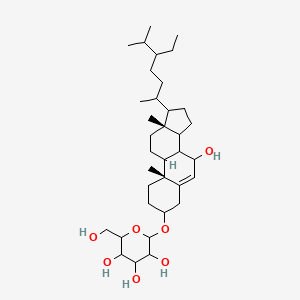
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

